2-Amino-3,5-dimethylbenzonitrile
Overview
Description
2-Amino-3,5-dimethylbenzonitrile is a compound that belongs to the class of organic molecules known as benzonitriles. It is characterized by a benzene ring substituted with amino and nitrile functional groups, as well as methyl groups at specific positions on the ring. Although the provided papers do not directly discuss 2-amino-3,5-dimethylbenzonitrile, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the chemistry of 2-amino-3,5-dimethylbenzonitrile.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of various substituted benzonitriles and chromenes . These reactions can be catalyzed by organocatalysts such as urea and can occur under microwave irradiation or at room temperature. The overall yields of these reactions can be high, indicating efficient synthetic routes .
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray diffraction data . These structures often feature planar aromatic rings with substituents that can be nearly coplanar or twisted depending on their size and electronic properties . The dihedral angles between rings and the conformation of fused ring systems are also characterized, providing insight into the three-dimensional arrangement of atoms in these molecules .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 2-amino-3,5-dimethylbenzonitrile, they do describe the reactivity of similar compounds. For instance, the presence of amino and nitrile groups can facilitate the formation of hydrogen bonds, which can influence the reactivity and interaction of these molecules with other chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-visible spectroscopy . These techniques provide information on the functional groups present, molecular geometry, and electronic properties. Theoretical calculations, such as density functional theory (DFT), can also be used to predict and analyze the properties of these molecules, including their nonlinear optical behavior and thermodynamic properties . Additionally, molecular docking studies can suggest potential biological activities, such as antimicrobial properties .
Scientific Research Applications
Structural and Crystal Properties
- Structure and Crystal Packing : Studies have shown the pyramidal character of the amino N atom in related compounds like 4-aminobenzonitrile and 4-(dimethylamino)benzonitrile, indicating significant angular displacement in their structures (Heine et al., 1994).
Potential in Drug Development
- Multipotent Drug Properties : Research on similar compounds, like 2-aminopyridine-3,5-dicarbonitriles, revealed potential as multipotent drugs with applications in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).
Chemical Analysis and Reactivity
- Spectral Analysis and Reactivity : Studies involving compounds like 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have contributed to understanding chemical reactivity and thermodynamic properties through spectral analysis (Fatma et al., 2015).
Synthesis and Applications in Organic Chemistry
- Facile Synthesis of Derivatives : The compound has been used in the synthesis of derivatives like tetrahydropyrimido[4,5-b]-quinoline, with studies exploring their reactivity towards different reagents (Elkholy & Morsy, 2006).
Applications in Medical Research
- Anticancer Activity : Research on related compounds such as 1-cyanoacetyl-3,5-dimethylpyrazole has been conducted to evaluate anticancer activity, highlighting the potential medicinal applications of similar compounds (Metwally et al., 2016).
Photophysical Properties
- Electron Energy Loss and Excited States Study : The study of compounds like 4-N,N-dimethylaminobenzonitrile and its derivatives helped in understanding the electron energy loss and the properties of singlet and triplet excited states (Bulliard et al., 1999).
Chemical Reactions and Modifications
- Nitration and Rearrangement Reactions : Research on dimethylbenzonitriles, closely related to 2-amino-3,5-dimethylbenzonitrile, shows interesting nitration reactions and the formation of specific adducts and their subsequent rearrangement (Fischer & Greig, 1973).
Chemical Complex Formation and Evaluation
- Spectral Characterization and Biological Evaluation : Studies have been conducted on the formation of complexes with 2-aminobenzonitrile, investigating their spectral characterization and biological evaluation (Govindharaju et al., 2019).
Electronic Transport and Optical Properties
- Electronic Transport Behavior as Optical Molecular Switch : The study of compounds like 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile, similar in structure, helped in understanding their electronic transport properties and their potential as optical molecular switches (Farbodnia et al., 2021).
properties
IUPAC Name |
2-amino-3,5-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWAINGMZPOJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dimethylbenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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